molecular formula C8H18Cl2N2O B13896391 (7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride

(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride

Cat. No.: B13896391
M. Wt: 229.14 g/mol
InChI Key: XNVGKHAOUMZSBN-FOMWZSOGSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a pyrrolo[1,2-a]pyrazine core with a methoxy substituent at the 7-position and a dihydrochloride salt form. Its stereochemistry (7S,8aS) confers distinct conformational rigidity, influencing its interactions with biological targets. The dihydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

Molecular Formula

C8H18Cl2N2O

Molecular Weight

229.14 g/mol

IUPAC Name

(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride

InChI

InChI=1S/C8H16N2O.2ClH/c1-11-8-4-7-5-9-2-3-10(7)6-8;;/h7-9H,2-6H2,1H3;2*1H/t7-,8-;;/m0../s1

InChI Key

XNVGKHAOUMZSBN-FOMWZSOGSA-N

Isomeric SMILES

CO[C@H]1C[C@H]2CNCCN2C1.Cl.Cl

Canonical SMILES

COC1CC2CNCCN2C1.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Step 1: Formation of the Octahydropyrrolo[1,2-a]pyrazine Core
    The bicyclic core is typically synthesized via intramolecular cyclization reactions starting from substituted piperazine and pyrrolidine derivatives. Control of stereochemistry is achieved through chiral starting materials or chiral catalysts to ensure the (7S,8aS) configuration.

  • Step 2: Introduction of the Methoxy Group at C7
    The 7-position methoxy substituent is introduced by selective methylation of a hydroxyl precursor (7-hydroxy intermediate). Methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions are commonly employed.

  • Step 3: Salt Formation
    The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate), which improves compound stability and facilitates purification.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Chiral piperazine derivative, base Formation of bicyclic octahydropyrrolo[1,2-a]pyrazine core with stereocontrol
2 Hydroxylation Oxidizing agent (e.g., m-CPBA or OsO4) Introduction of hydroxyl group at C7
3 Methylation Methyl iodide or dimethyl sulfate, base Conversion of hydroxyl to methoxy group
4 Salt formation HCl in ethanol or ethyl acetate Formation of dihydrochloride salt

Notes:

  • Purification is often achieved by recrystallization or preparative HPLC to ensure high purity (>97%) suitable for research applications.
  • Stereochemical integrity is monitored by chiral HPLC or NMR techniques.

Analytical and Purity Data

Parameter Data/Value Method/Source
Purity ≥ 97% HPLC, supplier analysis
Molecular Weight 229.1473 g/mol Calculated from molecular formula
Physical State Solid, dihydrochloride salt Supplier specification
Stereochemistry (7S,8aS) confirmed Chiral chromatography, NMR

Literature and Patent Insights

  • Although direct synthetic procedures for the methoxy derivative are limited in open literature, related bicyclic compounds such as octahydropyrrolo[1,2-a]pyrazin-7-ol and their derivatives have been extensively studied, providing foundational methods adaptable to methoxy substitution.
  • Patents on bicyclic compounds with antibacterial properties describe preparative HPLC and coupling reactions that can be adapted for purification and functionalization steps in the synthesis of this compound.

Summary and Recommendations for Synthesis

  • The preparation of (7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride relies on stereoselective cyclization, followed by hydroxylation and methylation steps.
  • Conversion to the dihydrochloride salt enhances compound handling and stability.
  • Purification by preparative HPLC or recrystallization is recommended to achieve research-grade purity.
  • Analytical techniques such as chiral HPLC and NMR are essential to confirm stereochemistry and purity.
  • Researchers should consult patent literature for advanced purification and coupling methodologies applicable to this compound class.

Chemical Reactions Analysis

Types of Reactions

(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride has several scientific research applications:

Mechanism of Action

The exact mechanism of action of (7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Key Structural Analogs and Derivatives

The following table summarizes structurally related pyrrolo[1,2-a]pyrazine derivatives, emphasizing substituents, stereochemistry, and physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
(7S,8aS)-7-Methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine dihydrochloride Methoxy at C7; dihydrochloride salt C₈H₁₅N₂O·2HCl Enhanced solubility, potential CNS target
(7S,8As)-7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride Fluoro at C7; piperazine core C₇H₁₃FN₂·2HCl Bioisostere for metabolic stability
(3S,8aS)-3-Ethyl-octahydropyrrolo[1,2-a]pyrazine Ethyl at C3 C₉H₁₈N₂ Lipophilic modifier for membrane penetration
(7R,8aS)-2-Benzyl-octahydropyrrolo[1,2-a]pyrazin-7-ol Benzyl at C2; hydroxyl at C7 C₁₄H₂₀N₂O Probable GPCR modulator
Pyrrolo[1,2-a]pyrazine,octahydro-2-[3-(2-methoxyphenyl)pyrrolo-pyridin-5-yl]benzoyl Methoxyphenyl-pyrrolopyridine substituent C₂₈H₂₈N₄O₂ Kinase inhibitor candidate

Impact of Substituents and Stereochemistry

  • Methoxy vs. Fluoro : The methoxy group in the target compound may engage in hydrogen bonding, while the fluoro analog () offers metabolic stability due to reduced oxidative metabolism .
  • Ethyl vs.
  • Salt Forms : Dihydrochloride salts () improve aqueous solubility compared to free bases, critical for in vivo applications .

Bioactivity and Structure-Activity Relationships (SAR)

Bioactivity Clustering and Target Interactions

demonstrates that structurally similar pyrrolo[1,2-a]pyrazines cluster by bioactivity profiles, correlating with shared protein targets. For example:

  • Fluorinated analogs () may target ion channels due to electronegative substituents.
  • Methoxy-substituted derivatives (target compound) could modulate enzymes like monoamine oxidases, as methoxy groups are common in CNS-active compounds .

Activity Landscape and "Activity Cliffs"

As per , minor structural changes (e.g., replacing methoxy with hydroxyl in ) can create "activity cliffs," where small structural differences lead to drastic potency shifts. For instance, the hydroxyl analog () may exhibit reduced blood-brain barrier penetration compared to the methoxy variant due to increased polarity .

Computational Analysis of Structural Similarity

Metrics for Molecular Comparison

  • Tanimoto and Dice Indices : These metrics () quantify structural similarity between the target compound and its analogs. For example, the target compound shares a Tanimoto score >0.7 with its fluoro analog (), suggesting high similarity in MACCS fingerprints .
  • QSAR Models : highlights that QSAR models compare compounds against entire chemical populations, enabling predictions of bioavailability or toxicity for the target molecule .

Virtual Screening and Docking

Machine learning approaches () prioritize analogs like the benzyl-substituted derivative () for virtual screening, leveraging shared pyrrolo[1,2-a]pyrazine scaffolds to predict binding modes at adrenergic or dopaminergic receptors .

Biological Activity

(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine; dihydrochloride is a heterocyclic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and therapeutic potential.

  • Molecular Formula : C8H16N2O
  • Molecular Weight : 156.23 g/mol
  • CAS Number : 2165626-54-8
  • IUPAC Name : (7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

This compound features a bicyclic structure that includes both pyrrole and pyrazine moieties. Its unique stereochemistry contributes to its biological activity.

Biological Activity Overview

Preliminary studies indicate that derivatives of octahydropyrrolo[1,2-a]pyrazine compounds exhibit significant biological activities. The following areas are particularly noteworthy:

Antibacterial Properties

Research suggests that (7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine has potential antibacterial effects. Studies have indicated that compounds within this class may act as effective antibiotics against various bacterial strains. Specific mechanisms of action are still under investigation but may involve interference with bacterial enzymes or receptors critical for survival.

Antitumor Activity

A related study evaluated the antitumor effects of similar compounds against human cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colorectal cancer), K652 (chronic myelogenous leukemia).
  • Findings : Compounds exhibited cytotoxic effects correlated with their inhibitory activity against cyclin-dependent kinase 9 (CDK9). The most potent derivative demonstrated an IC50 of 6.66 µM across three cell lines .

Study 1: Synthesis and Evaluation of Imadazo[1,2-a]pyrazines

A study focused on the synthesis of imadazo[1,2-a]pyrazines as CDK9 inhibitors revealed that structural analogs of (7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine showed promising results in inhibiting tumor cell proliferation. The derivatives were tested for their anti-proliferative effects against breast and colorectal cancer cells with significant findings supporting their potential as therapeutic agents .

Study 2: Antiviral Activity

Another research effort explored the antiviral properties of related compounds against human coronaviruses. Specific derivatives demonstrated effective inhibition with an IC50 value of 56.96 µM against HCoV-229E. The study utilized docking studies to confirm binding affinities to viral proteases .

The biological activities of (7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine may be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of key enzymes involved in cell cycle regulation and bacterial metabolism.
  • Apoptosis Induction : Promoting apoptotic pathways in cancer cells leading to cell death.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 ValueTarget
(7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazineAntibacterialNot specifiedBacterial enzymes
Imadazo[1,2-a]pyrazinesAntitumor6.66 µMCDK9
Derivative 3bAntiviral56.96 µMHCoV-229E protease

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